Benzenemethanol, 4-((2-amino-6-(5-chloro-2-ethoxyphenyl)-4-pyrimidinyl)amino)-
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Overview
Description
Benzenemethanol, 4-((2-amino-6-(5-chloro-2-ethoxyphenyl)-4-pyrimidinyl)amino)- is a complex organic compound that features a benzenemethanol core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-((2-amino-6-(5-chloro-2-ethoxyphenyl)-4-pyrimidinyl)amino)- typically involves multi-step organic synthesis. The process may start with the preparation of the benzenemethanol core, followed by the introduction of the pyrimidinyl and amino groups through a series of reactions such as nucleophilic substitution, amination, and chlorination. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing cost-effective production techniques. The use of continuous flow reactors and automated synthesis could be explored to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 4-((2-amino-6-(5-chloro-2-ethoxyphenyl)-4-pyrimidinyl)amino)- can undergo various chemical reactions, including:
Oxidation: The benzenemethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzenemethanol group would yield benzoic acid derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its structure suggests it could act as a ligand for certain enzymes or receptors.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its unique structure might offer therapeutic potential for treating various diseases, pending further research.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Benzenemethanol, 4-((2-amino-6-(5-chloro-2-ethoxyphenyl)-4-pyrimidinyl)amino)- would depend on its specific interactions with molecular targets. It may bind to certain proteins or enzymes, altering their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenemethanol derivatives and pyrimidinyl-containing molecules. Examples might be:
- Benzenemethanol, 4-((2-amino-6-(5-chloro-2-methylphenyl)-4-pyrimidinyl)amino)-
- Benzenemethanol, 4-((2-amino-6-(5-chloro-2-phenyl)-4-pyrimidinyl)amino)-
Uniqueness
What sets Benzenemethanol, 4-((2-amino-6-(5-chloro-2-ethoxyphenyl)-4-pyrimidinyl)amino)- apart is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity
Properties
CAS No. |
710335-06-1 |
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Molecular Formula |
C19H19ClN4O2 |
Molecular Weight |
370.8 g/mol |
IUPAC Name |
[4-[[2-amino-6-(5-chloro-2-ethoxyphenyl)pyrimidin-4-yl]amino]phenyl]methanol |
InChI |
InChI=1S/C19H19ClN4O2/c1-2-26-17-8-5-13(20)9-15(17)16-10-18(24-19(21)23-16)22-14-6-3-12(11-25)4-7-14/h3-10,25H,2,11H2,1H3,(H3,21,22,23,24) |
InChI Key |
JLWLMNIZKVKADB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C2=CC(=NC(=N2)N)NC3=CC=C(C=C3)CO |
Origin of Product |
United States |
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